5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
The compound “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 4-fluoro-3-methylphenyl group suggests the presence of a phenyl (benzene) ring with fluorine and methyl substituents .
Molecular Structure Analysis
The molecular structure of “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” would likely consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have fluorine and methyl groups attached to it .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the tetrazole ring, such as hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” would depend on its specific structure. Tetrazoles generally have high nitrogen content and can exhibit tautomeric behavior .Scientific Research Applications
Tetrazole Moiety as a Pharmacophore
Tetrazole moieties are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The bioisostere nature of tetrazole, capable of replacing carboxylic acid groups in drugs, enhances lipophilicity, bioavailability, and reduces side effects. Several tetrazole-containing compounds have been utilized in treating various diseases due to their improved pharmacokinetic profile and metabolic stability. This underscores the importance of tetrazole as a pharmacophore in new drug development (Patowary, Deka, & Bharali, 2021).
Tetrazole Derivatives as Antiviral Agents
Tetrazole-based molecules have shown promise in developing potential agents against influenza, HIV, HCV, and other viruses. The necessity of finding new antiviral compounds and the versatility of tetrazole scaffolds in various bioactivities underline the significance of research in this area. This suggests that molecules incorporating tetrazole units may offer valuable pathways for creating effective antiviral therapies (Yogesh & Srivastava, 2021).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), have contributed significantly to cancer treatment. The review by Gmeiner (2020) elaborates on the advancements in fluorine chemistry that have refined the use of fluorinated pyrimidines to treat cancer more precisely. It discusses the synthesis methods of 5-FU, including the incorporation of isotopes for studying drug metabolism and biodistribution, and reviews mechanisms by which 5-FU and its derivatives inhibit various RNA- and DNA-modifying enzymes. This research highlights the evolving role of polymeric fluorinated pyrimidines in achieving more targeted cancer therapies in personalized medicine (Gmeiner, 2020).
Mechanism of Action
Future Directions
The future directions for research on “5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole” would likely depend on its properties and potential applications. Tetrazoles are a focus of research in various fields, including medicinal chemistry, due to their presence in a variety of biologically active compounds .
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEILIBQGFTITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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